2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,8-diazaspiro[5.5]undecan-2-yl-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14-4-6-15(7-5-14)16(20)19-11-3-9-17(13-19)8-2-10-18-12-17/h4-7,18H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNFOPPMQLZHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3(C2)CCCNC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Conformational Analysis of 2,8 Diazaspiro 5.5 Undecan 2 Yl P Tolyl Methanone Derivatives
Spectroscopic Analysis for Structural Confirmation
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone, ¹H and ¹³C NMR would provide definitive evidence of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the diazaspiro[5.5]undecane core and the p-tolyl group. The protons on the carbons adjacent to the nitrogen atoms would appear as multiplets in the downfield region, typically between 2.5 and 4.0 ppm, due to the deshielding effect of the nitrogen atoms and the amide carbonyl group. The protons of the p-tolyl group would be observed in the aromatic region (7.0-8.0 ppm), with the characteristic doublet of doublets or two distinct doublets for the ortho and meta protons. The methyl protons of the tolyl group would give a singlet around 2.2-2.4 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the methanone (B1245722) group is expected to have a chemical shift in the range of 165-175 ppm. The spiro carbon, being a quaternary carbon, would exhibit a unique chemical shift. The carbons of the piperidine (B6355638) rings would appear in the aliphatic region (20-60 ppm), while the aromatic carbons of the p-tolyl group would be found between 120 and 140 ppm.
For illustrative purposes, the NMR data for a related series of di(aryl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone derivatives are presented below. sid.ir It is important to note that the electronic environment of these compounds is significantly different due to the presence of multiple carbonyl groups.
| Compound | ¹H NMR (300MHz, DMSO-d₆), δ (ppm) | ¹³C NMR (75 MHz, DMSO-d₆), δ (ppm) |
| Di(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone | 2.23 (6H, s, 2CH₃), 5.14 (2H, s, 2CH), 7.01 (2H, s, 2NH), 7.03–7.11 (8H, m, Ar), 10.97 and 11.33 (2H, 2s, NH) | Not Provided |
| 2,4-Dimethyl-diphenyl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone | 2.68 and 2.85 (6H, s, 2NMe), 5.28 (2H, s, 2CH), 7.08–7.28 (10 H, m, Ar), 7.18 (2H, s, 2NH) | 27.8, 28.7, 58.8, 62.0, 127.4, 128.8, 129.4, 135.9, 149.4, 155.87, 163.6, 168.2 |
| 2,4-Dimethyl-di(4-chlorophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone | 2.74 and 2.87 (6H, s, 2NMe), 5.30 (2H, s, 2CH), 7.10–7.38 (8 H, m, Ar), 7.25 (2H, s, 2NH) | Not Provided |
Data sourced from a study on tetraazaspiro[5.5]undecane-tetraone derivatives for illustrative purposes. sid.ir
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would be characteristic of the diazaspiro[5.5]undecane core and the N-aroyl substituent. Common fragmentation pathways would likely involve cleavage of the C-N bond of the amide, loss of the p-tolyl group, and fragmentation of the piperidine rings.
The mass spectral data for some related diazaspiro[5.5]undecane derivatives show characteristic fragmentation patterns. sid.ir For instance, in Di(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone, the molecular ion peak is observed at m/z 392, with major fragments at m/z 338, 277, and 215. sid.ir
| Compound | Molecular Ion (M⁺), m/z (%) | Major Fragments, m/z (%) |
| Di(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone | 392 (10) | 338 (35), 277 (29), 215 (100) |
| 2,4-Dimethyl-di(4-chlorophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone | 460 (20) | 400 (16), 243 (31), 220 (30), 140 (100) |
Data sourced from a study on tetraazaspiro[5.5]undecane-tetraone derivatives for illustrative purposes. sid.ir
IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption band would be the C=O stretching vibration of the amide group, expected in the region of 1630-1680 cm⁻¹. Other characteristic absorptions would include the C-N stretching vibrations and the C-H stretching vibrations of the aliphatic and aromatic portions of the molecule. The N-H stretching vibration of the secondary amine in the second piperidine ring would appear as a medium to weak band around 3300-3500 cm⁻¹.
The IR spectra of related diazaspiro[5.5]undecane-trione derivatives show strong C=O absorption bands in the range of 1659-1774 cm⁻¹ and N-H stretching bands around 3055-3240 cm⁻¹. sid.ir
| Compound | IR (KBr), ν (cm⁻¹) |
| Di(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone | 3235 and 2975 (NH), 1724 and 1692 (C=O) |
| 2,4-Dimethyl-di(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone | 3195 and 3055 (NH), 1738 and 1659 (C=O) |
| 3,3-dimethyl-di(4-chlorophenyl)-2,4-dioxa-8,10-diazaspiro[5.5]-undecane-1,5,9-trione | 3205 and 3065 (NH), 1770, 1731 and 1687 (C=O) |
Data sourced from a study on diazaspiro[5.5]undecane-trione and tetraone derivatives for illustrative purposes. sid.ir
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. While a crystal structure for this compound is not available in the reviewed literature, studies on related spiro[5.5]undecane systems, such as 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, provide insights into the potential solid-state arrangement. researchgate.net
An X-ray crystallographic analysis of the title compound would reveal the precise bond lengths, bond angles, and torsion angles of the diazaspiro[5.5]undecane framework. It would also show the orientation of the p-tolylmethanone substituent relative to the spirocyclic core. Such a study would definitively establish the conformation of the two piperidine rings in the solid state, which are expected to adopt chair or distorted chair conformations.
2,8 Diazaspiro 5.5 Undecan 2 Yl P Tolyl Methanone As a Key Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocycles
The rigid, three-dimensional structure of the diazaspiro[5.5]undecane scaffold makes it an attractive starting point for the synthesis of more complex heterocyclic systems. The presence of two nitrogen atoms at defined positions offers multiple points for functionalization, allowing for the elaboration of the core structure into a variety of derivatives with potential applications in medicinal chemistry and materials science.
For instance, related diazaspiro[5.5]undecane isomers have been extensively used as precursors. The synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved through asymmetric synthesis, starting from 2-cyano-6-phenyloxazolopiperidine. researchgate.net This approach allows for the controlled introduction of substituents, leading to the formation of chiral spirocyclic compounds. These methodologies can be conceptually adapted to the 2,8-diazaspiro[5.5]undecane system, providing pathways to novel and complex heterocyclic structures.
The following table summarizes various diazaspiro[5.5]undecane derivatives and their synthetic applications, illustrating the versatility of this scaffold family.
| Diazaspiro[5.5]undecane Isomer | Synthetic Application | Reference |
| 1,8-Diazaspiro[5.5]undecane | Asymmetric synthesis of aza-analogs of perhydrohistrionicotoxin. | researchgate.net |
| 1,9-Diazaspiro[5.5]undecane | Core scaffold for orexin (B13118510) receptor antagonists. | nih.gov |
| 2,4-Diazaspiro[5.5]undecane | Synthesis of derivatives with anti-cancer properties. | arkat-usa.org |
| 3,9-Diazaspiro[5.5]undecane | Building block for GABA receptor antagonists. | soton.ac.uk |
Role in Sequential Organic Transformations
The diazaspiro[5.5]undecane scaffold is often the product of elegant sequential organic transformations, such as multi-component reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. For example, the synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives has been accomplished through the condensation of N,N-dimethyl barbituric acid with penta-1,4-dien-3-one derivatives. arkat-usa.org This highlights how the core spirocyclic system can be rapidly assembled.
Once formed, the diazaspiro[5.5]undecane intermediate can undergo further transformations in a sequential manner. The differential reactivity of the two nitrogen atoms can be exploited to introduce different substituents in a stepwise fashion, leading to highly functionalized molecules.
Development of New Synthetic Methodologies Utilizing the Scaffold
The unique conformational constraints of the diazaspiro[5.5]undecane scaffold can be leveraged in the development of new synthetic methodologies. Its rigid framework can serve as a chiral auxiliary or a template to control the stereochemistry of subsequent reactions. The development of asymmetric routes to 1,8-diazaspiro[5.5]undecane derivatives showcases this potential, where the chirality of the starting material directs the formation of specific stereoisomers. researchgate.net
Furthermore, the scaffold can be used to create libraries of compounds for high-throughput screening in drug discovery. The ability to systematically modify the substituents on the nitrogen atoms allows for the generation of a diverse set of molecules with varying biological activities.
Application in Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of multiple, structurally distinct products from a single starting material by varying the reaction conditions. beilstein-journals.orgnih.gov The diazaspiro[5.5]undecane scaffold is an ideal platform for such strategies.
A common intermediate, such as a mono-protected 2,8-diazaspiro[5.5]undecane, can be subjected to different reaction pathways. For example, one nitrogen atom could be acylated while the other is alkylated, or one could be incorporated into a new ring system while the other is left as a secondary amine. These divergent pathways can lead to a wide array of compounds with potentially different biological profiles, all originating from a common precursor. This approach is highly valuable in medicinal chemistry for the exploration of structure-activity relationships.
Structure Activity Relationship Sar Principles and Molecular Design Derived from Diazaspiro 5.5 Undecane Scaffolds
Systematic Modification of the Diazaspiro[5.5]undecane Core for SAR Studies
SAR studies for diazaspiro[5.5]undecane derivatives involve a methodical deconstruction and modification of the molecule to probe the structural determinants for biological activity. soton.ac.uk This process typically involves altering substituents on the nitrogen atoms, modifying the spirocyclic system itself, and exploring a variety of aryl or heteroaryl groups attached via the amide bond. nih.govsoton.ac.uk
The nitrogen atoms of the diazaspiro[5.5]undecane core are key points for derivatization. In many bioactive analogs, one nitrogen (e.g., N9 in 1,9-diazaspiro[5.5]undecanes) is often acylated or alkylated, while the other (e.g., N1) may be substituted or remain as a secondary amine. nih.gov
N-Acylation vs. N-Alkylation: The presence of an amide bond, as in 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone, is a common feature. Studies on related scaffolds have shown that the carbonyl group of the amide can be a critical hydrogen bond acceptor, interacting with residues in a target's binding site. soton.ac.uk Replacing the acyl group with an alkyl group (i.e., removing the carbonyl) can probe the importance of this hydrogen bonding capability. For instance, in a series of 3,9-diazaspiro[5.5]undecane analogs, removing the carbonyl group from the amide linkage led to a significant decrease in binding affinity, highlighting the crucial role of the amide moiety. soton.ac.uk
Substitution on the Second Nitrogen: The other nitrogen atom in the ring system (N8 in the title compound) is also a target for modification. Introducing substituents at this position can influence the compound's polarity, size, and ability to form additional interactions. For example, methylation of a nitrogen in a related 1,9-diazaspiro[5.5]undecane derivative resulted in a salt with significantly improved IC50 values. nih.gov
| Scaffold | Modification | Observed Effect | Reference |
|---|---|---|---|
| 3,9-Diazaspiro[5.5]undecane | Removal of amide carbonyl group | Significantly lower binding affinity | soton.ac.uk |
| 1,9-Diazaspiro[5.5]undecane | Methylation of second nitrogen | Improved IC50 values | nih.gov |
| 1,9-Diazaspiro[5.5]undecane | Introduction of N1 substituent | Improved permeability (Papp) but loss of ACC inhibition | nih.gov |
The spirocyclic core itself provides a rigid, three-dimensional structure that can be modified to alter conformational preferences and vectoral presentation of substituents.
Ring Fusion: Fusing an arene ring to the diazaspiro core is a common strategy. nih.gov For example, benzene-fused 1,9-diazaspiro[5.5]undecanes have been explored as effective neurokinin (NK1) antagonists. nih.gov
Introduction of Heteroatoms: Replacing a methylene (B1212753) group (CH2) within the spiro ring system with a heteroatom like oxygen can modulate the compound's physicochemical properties. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas were developed as potent soluble epoxide hydrolase (sEH) inhibitors. nih.gov This modification can improve properties like solubility and metabolic stability.
Ring Contraction/Expansion: Altering the ring size (e.g., creating diazaspiro[4.5]decane or diazaspiro[5.6]dodecane systems) can change the geometry and strain of the scaffold, impacting how the molecule fits into a binding pocket. A comparison of a 1,9-diazaspiro[5.5]undecane derivative with a related 1,8-diazaspiro[4.5]decane derivative showed the latter to have better pharmacokinetic values in one study. nih.gov
The aryl group attached to the amide nitrogen is a crucial determinant of activity and selectivity. The p-tolyl group in this compound is one of many possibilities that can be explored.
Positional Isomers: Moving the methyl group from the para to the meta or ortho position can probe the spatial tolerance of the binding pocket. Studies on 3,9-diazaspiro[5.5]undecane analogs showed that a m-methylphenyl derivative displayed high nanomolar binding affinity and superior selectivity for certain receptor subtypes compared to other analogs. soton.ac.uk
Electronic Effects: Replacing the methyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups can alter the electronic properties of the aryl ring, influencing π-π or cation-π interactions with the target protein. soton.ac.uk
Lipophilicity and H-bonding: Introducing polar substituents like hydroxyl or amino groups can provide additional hydrogen bonding opportunities, while more lipophilic groups like benzyloxy can enhance hydrophobic interactions. soton.ac.uk
| Scaffold | Aryl/Heteroaryl Moiety | Key Finding | Reference |
|---|---|---|---|
| 3,9-Diazaspiro[5.5]undecane | m-methylphenyl | High binding affinity (Ki = 180 nM) and superior subtype selectivity | soton.ac.uk |
| 3,9-Diazaspiro[5.5]undecane | m-thienylmethanol ether | 55-fold lower affinity than parent compound, indicating an aromatic ring alone is insufficient | soton.ac.uk |
| 1,4,9-Triazaspiro[5.5]undecane | Pyrimidine | Served as a key interaction motif in potent METTL3 inhibitors | acs.org |
Influence of Spirocenter Stereochemistry on Molecular Recognition
Chirality plays a pivotal role in the biological activity of many compounds, as biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net The spirocyclic nature of the diazaspiro[5.5]undecane scaffold introduces a chiral center at the spiro atom.
The stereochemistry of a molecule dictates its three-dimensional shape, which in turn affects target binding, metabolism, and distribution. nih.gov For spirocyclic compounds, the specific spatial arrangement of the two rings relative to each other can significantly influence how the molecule's functional groups are oriented. This orientation is critical for optimal interaction with a protein's binding site. Different enantiomers or diastereomers of a diazaspiro[5.5]undecane derivative can exhibit vastly different biological activities. For instance, studies on other chiral compounds have shown that only specific isomers display significant potency, often due to stereoselective uptake by transport systems or a better geometric fit within the target's active site. nih.govresearchgate.net The synthesis of stereochemically pure diazaspiro[5.5]undecane derivatives is therefore an important aspect of drug design to isolate the most active isomer and avoid potential off-target effects from other isomers. researchgate.netresearchgate.net
Rational Design Principles for Modulating Molecular Interactions
Rational drug design aims to create molecules that interact specifically and effectively with a biological target. mdpi.com For diazaspiro[5.5]undecane scaffolds, several principles are applied.
Structure-Based Design: When the 3D structure of the target protein is known, ligands can be designed to fit precisely into the binding site. This involves identifying key interactions, such as hydrogen bonds, electrostatic interactions (e.g., with arginine or lysine (B10760008) residues), and hydrophobic interactions (e.g., π-π stacking with aromatic residues). soton.ac.uk For example, the design of potent 1,4,9-triazaspiro[5.5]undecan-2-one inhibitors was guided by X-ray crystallography, which revealed crucial hydrogen bond interactions between the lactam of the spiro-core and a glutamine residue (Gln550) in the target enzyme. acs.org
Bioisosteric Replacement: This involves replacing a functional group with another that has similar steric and electronic properties but may improve the molecule's pharmacokinetic profile. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidic character while potentially improving oral bioavailability.
Conformational Constraint: The spirocyclic nature of the undecane (B72203) core already imparts a degree of rigidity. Further rigidifying the structure, for instance by introducing double bonds or fusing rings, can "freeze" the molecule in its bioactive conformation. This reduces the entropic penalty upon binding, which can lead to enhanced potency. acs.org
Computational SAR Approaches and Ligand Design (e.g., molecular docking, pharmacophore modeling)
Computational chemistry is an indispensable tool in modern drug discovery, allowing for the rapid in silico evaluation of potential drug candidates and guiding synthetic efforts. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For diazaspiro[5.5]undecane derivatives, docking studies can help visualize how compounds like this compound fit into a binding pocket. It can reveal key interactions, such as hydrogen bonds from the amide, and hydrophobic interactions involving the p-tolyl group. soton.ac.uk These simulations can rationalize observed SAR data and predict the activity of novel, unsynthesized analogs. mdpi.com
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific target. nih.gov A pharmacophore model for a series of diazaspiro[5.5]undecane derivatives might include features like a hydrogen bond acceptor (the amide carbonyl), a hydrophobic/aromatic region (the p-tolyl group), and specific spatial arrangements of the nitrogen atoms. researchgate.net This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that possess the same essential features and are therefore likely to be active. nih.gov
These computational approaches allow for the efficient design of new ligands by prioritizing compounds for synthesis that are most likely to have the desired biological activity, thereby accelerating the drug discovery process.
Future Directions in Academic Research on 2,8 Diazaspiro 5.5 Undecan 2 Yl P Tolyl Methanone and Analogs
Advancements in Asymmetric Synthetic Routes
The biological activity of chiral spirocyclic compounds is often highly dependent on their stereochemistry. Consequently, the development of novel asymmetric synthetic routes to access enantiomerically pure 2,8-diazaspiro[5.5]undecane derivatives is a paramount objective for future research. Current strategies often rely on chiral auxiliaries or substrates, but future work will likely focus on catalytic asymmetric methods.
A promising avenue involves the use of chiral catalysts to control the stereoselective formation of the spirocenter. For instance, research on the asymmetric synthesis of the related 1,8-diazaspiro[5.5]undecane system has utilized chiral synthons derived from optically pure precursors. researchgate.net Future efforts could adapt these principles by developing catalytic enantioselective methods, such as those employing chiral phosphoric acids or transition metal complexes, to construct the 2,8-diazaspiro[5.5]undecane core. nih.gov Prospective research could focus on intramolecular cyclization reactions of prochiral precursors, where a chiral catalyst can effectively dictate the facial selectivity of the ring closure.
Further advancements may arise from the application of organocatalysis. Chiral amine or Brønsted acid catalysts could be designed to facilitate key bond-forming reactions, such as Michael additions or Mannich reactions, in the construction of the piperidine (B6355638) rings, thereby setting the crucial stereochemistry at the spirocyclic junction.
| Approach | Potential Catalyst/Reagent | Expected Outcome |
| Catalytic Asymmetric Cyclization | Chiral Phosphoric Acids, Chiral Transition Metal Complexes (e.g., Rhodium, Iridium) | Enantioselective formation of the spirocyclic core from prochiral linear precursors. |
| Organocatalytic Spirocyclization | Chiral Amines (e.g., prolinol derivatives), Chiral Squaramides | High enantioselectivity in key Michael or Mannich reactions for piperidine ring formation. |
| Chiral Pool Synthesis | (R)- or (S)-pipecolic acid derivatives | Access to specific enantiomers through multi-step sequences starting from readily available chiral materials. |
Exploration of Novel Reaction Pathways for Derivatization
To expand the chemical space and functional diversity of the 2,8-diazaspiro[5.5]undecane framework, future research must explore novel reaction pathways for its derivatization. The presence of two secondary amine functionalities in the parent scaffold provides ample opportunity for selective functionalization. While traditional N-acylation and N-alkylation are standard, more advanced methods are needed for late-stage diversification.
One key challenge is the selective functionalization of one nitrogen atom over the other. Future work could investigate the use of advanced protecting group strategies or exploit subtle differences in the steric and electronic environments of the N2 and N8 positions. Research into regioselective C-H activation and functionalization of the aliphatic backbone of the spirocycle represents another exciting frontier. Catalytic methods that can precisely install functional groups at specific C-H bonds would enable the synthesis of analogs with novel substitution patterns that are currently inaccessible. soton.ac.uk
Furthermore, multicomponent reactions (MCRs) offer a powerful tool for rapidly building complexity. nih.gov Designing new MCRs that incorporate the 2,8-diazaspiro[5.5]undecane core as a building block could lead to the efficient discovery of novel bioactive compounds. For example, a Petasis or Ugi reaction involving the diazaspirocycle could generate diverse libraries of substituted analogs for biological screening.
Development of New Catalytic Systems for Spirocycle Formation
The construction of the spirocyclic core is often the most challenging step in the synthesis of 2,8-diazaspiro[5.5]undecane derivatives. Future research will focus on developing more efficient and versatile catalytic systems to facilitate this key transformation. While some methods exist for related diazaspirocycles, there is a need for catalysts that offer higher yields, broader substrate scope, and milder reaction conditions. researchgate.net
Transition-metal catalysis, particularly with palladium, rhodium, or gold, holds significant promise. For example, palladium-catalyzed intramolecular double N-arylation or N-alkylation reactions could be a powerful strategy for constructing the spirocyclic framework. Similarly, gold-catalyzed hydroamination/cyclization cascades of appropriately designed aminoalkyne precursors could provide a direct entry to the diazaspiro[5.5]undecane system.
Another area of interest is the development of biomimetic catalytic systems that mimic enzymatic pathways for spirocycle formation. These could involve catalysts that pre-organize the substrate in a specific conformation to facilitate the desired cyclization, potentially leading to exceptional levels of stereocontrol.
| Catalyst Type | Reaction Strategy | Potential Advantages |
| Palladium Complexes | Intramolecular Double N-Alkylation | High efficiency for C-N bond formation. |
| Gold (I/III) Catalysts | Hydroamination/Cyclization Cascade | Mild reaction conditions, functional group tolerance. |
| Organocatalysts | Intramolecular Michael-Addition/Cyclization | Metal-free, environmentally benign, potential for asymmetry. |
Deeper Theoretical Understanding of Reactivity and Selectivity
Computational chemistry and theoretical studies are poised to play a crucial role in advancing the chemistry of 2,8-diazaspiro[5.5]undecane analogs. Density Functional Theory (DFT) and other computational methods can provide deep insights into the conformational preferences, reactivity, and selectivity of these complex three-dimensional molecules.
Future theoretical studies could focus on several key areas. First, a detailed conformational analysis of the 2,8-diazaspiro[5.5]undecane ring system will be essential to understand its preferred geometries and the steric accessibility of different positions for reaction. This knowledge is critical for designing regioselective derivatization strategies. Second, computational modeling can be used to elucidate the mechanisms of key synthetic reactions, such as catalytic spirocyclization or asymmetric derivatization. soton.ac.uk By modeling transition states and reaction pathways, researchers can understand the origins of selectivity and rationally design more efficient catalysts and reaction conditions.
Finally, theoretical calculations can be used to predict the physicochemical properties and biological activities of novel analogs. Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can help prioritize synthetic targets and guide the design of derivatives with improved potency and selectivity for specific biological targets.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry and the adoption of advanced manufacturing technologies like flow chemistry are becoming increasingly important in modern organic synthesis. mdpi.com Future academic research on 2,8-diazaspiro[5.5]undecane derivatives will undoubtedly embrace these methodologies to develop more sustainable, efficient, and safer synthetic processes. pharmablock.comnewdrugapprovals.org
Flow chemistry offers numerous advantages for the synthesis of these compounds, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. nih.govuc.pt Multi-step syntheses of complex molecules, including spirocycles, have been successfully translated to continuous flow processes. researchgate.net Future work could develop a telescoped, multi-step flow synthesis of 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone, minimizing purification steps and solvent waste. This approach is particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.
In addition to flow chemistry, future research will also focus on other aspects of sustainable synthesis. This includes the use of greener solvents (e.g., water, bio-derived solvents), the development of catalyst systems based on earth-abundant metals, and the design of synthetic routes with higher atom economy. By integrating these principles, the academic community can ensure that the synthesis of this important class of molecules is both scientifically advanced and environmentally responsible.
Q & A
Advanced Question
- Allosteric kinase inhibition : The spirocyclic core enhances binding to hydrophobic pockets, as seen in Chk1 inhibitors .
- PET ligand design : Diazaspiro scaffolds serve as rigid backbones for targeting neuronal receptors (e.g., sigma-1) in positron emission tomography .
- Structure-activity relationship (SAR) : Fluorination at the para position of the p-tolyl group boosts metabolic stability by reducing CYP450 oxidation .
Q. SAR Table: Modifications and Bioactivity
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Fluorination at p-tolyl | ↑ Metabolic stability | |
| Boc-protection | ↑ Solubility, ↓ Reactivity | |
| Thiocarbonyl substitution | ↓ IC₅₀ (Chk1 inhibition) |
How are computational methods applied to predict the behavior of this compound?
Advanced Question
- Molecular docking : SPARK and AutoDock Vina simulate binding to Chk1’s allosteric site, guiding lead optimization .
- ADMET prediction : ACD/Labs Percepta predicts logP (2.8 ± 0.3) and blood-brain barrier permeability (CNS MPO score: 4.2), prioritizing CNS-targeted analogs .
Validation : Cross-check computational results with experimental crystallography (e.g., SHELX-refined PDB files) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
